molecular formula C11H19N3O3 B2824561 tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate CAS No. 2044714-50-1

tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate

Cat. No.: B2824561
CAS No.: 2044714-50-1
M. Wt: 241.291
InChI Key: RBYIMHLOHDLPBX-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate is a chemical compound with a complex structure that includes a pyrazole ring, a carbamate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate pyrazole derivatives under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methylene chloride or chloroform, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate is unique due to its specific structural features, including the pyrazole ring and the combination of functional groups

Properties

IUPAC Name

tert-butyl N-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-7(2)14-9(15)8(6-12-14)13-10(16)17-11(3,4)5/h6-7,12H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYIMHLOHDLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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